molecular formula C9H4ClF3N2O2 B12940215 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid CAS No. 827042-61-5

5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid

Cat. No.: B12940215
CAS No.: 827042-61-5
M. Wt: 264.59 g/mol
InChI Key: DNLIWRZMQYWBRA-UHFFFAOYSA-N
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Description

5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid: is a heterocyclic compound that features a benzimidazole core substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid typically involves multi-step processes. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chlorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted benzimidazole derivatives with new functional groups replacing the chlorine or trifluoromethyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic systems for various organic transformations.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymers: It can be incorporated into polymeric materials to enhance their properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding or van der Waals interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    5-Chloro-1H-benzimidazole-2-carboxylic acid: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid:

    5-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid: Substitution of chlorine with bromine can lead to changes in reactivity and binding properties.

Uniqueness: The presence of both the chlorine atom and the trifluoromethyl group in 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

827042-61-5

Molecular Formula

C9H4ClF3N2O2

Molecular Weight

264.59 g/mol

IUPAC Name

5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C9H4ClF3N2O2/c10-4-2-6-5(1-3(4)9(11,12)13)14-7(15-6)8(16)17/h1-2H,(H,14,15)(H,16,17)

InChI Key

DNLIWRZMQYWBRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)C(=O)O)Cl)C(F)(F)F

Origin of Product

United States

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